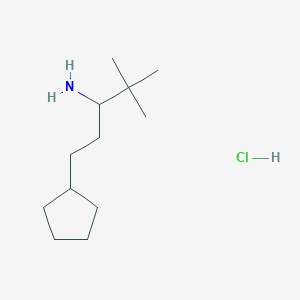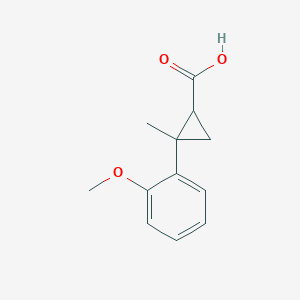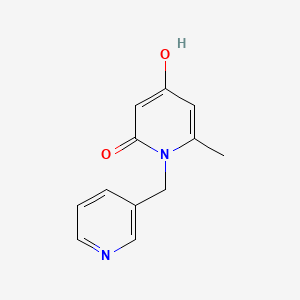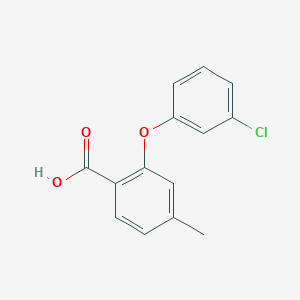
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
説明
科学的研究の応用
Medicinal Chemistry: Potential Antiviral Agents
This compound has been explored for its potential as an antiviral agent. Researchers have synthesized new derivatives to assess their activities using both in vitro and in silico approaches . The structural properties and functional groups of Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone make it a promising candidate for developing broad-spectrum antiviral medications.
Drug Discovery: Neurological Disorder Treatment
In the realm of drug discovery, particularly for neurological disorders, this compound’s derivatives have shown promise. For instance, N-substituted benzoxazole derivatives, which can be synthesized from Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, have demonstrated antibacterial activity and are potential candidates for treating Alzheimer’s disease .
Organic Synthesis: Intermediate for Complex Molecules
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural properties facilitate the creation of diverse chemical entities, which can be further utilized in various organic synthesis applications.
Antibacterial Research: Targeting Resistant Strains
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone derivatives have been investigated for their antibacterial properties, especially against resistant strains of bacteria. This is crucial in the ongoing battle against antibiotic resistance .
Molecular Docking Studies: Antimicrobial Agents
Molecular docking studies have utilized this compound to explore potential antimicrobial agents. These studies help in understanding the interaction between the compound and target proteins, paving the way for the development of new antimicrobial drugs .
Pharmacological Research: Analgesic and Antipsychotic Properties
The pharmacological profile of Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone includes analgesic and antipsychotic properties. This makes it a valuable compound for further research in pain management and mental health treatment .
Chemical Libraries: Early Discovery Research
This compound is included in chemical libraries used for early discovery research. It provides researchers with a unique chemical for screening in various biological assays to identify new drug candidates .
Safety Profiling: Hazard Identification
Safety profiling is another critical application. Understanding the compound’s hazard classifications, such as eye irritation potential, is essential for handling and developing safe laboratory practices .
作用機序
Target of Action
Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on the specific derivative and its targets .
特性
IUPAC Name |
piperidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUAJZOCZDQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)





![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)

![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)